1-Ethyl-5-fluoro-1h-indole-2,3-dione
Overview
Description
1-Ethyl-5-fluoro-1h-indole-2,3-dione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of an ethyl group at the first position and a fluorine atom at the fifth position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
1-Ethyl-5-fluoro-1h-indole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to modulate cytokine responses They can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-Ethyl-5-fluoro-1h-indole-2,3-dione participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . Additionally, it binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways .
Cellular Effects
This compound influences various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it modulates the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events . This compound also inhibits enzymes involved in the synthesis of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it modulates the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic efficacy .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and effectiveness . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
The synthesis of 1-Ethyl-5-fluoro-1h-indole-2,3-dione can be achieved through several methods:
Classical Synthesis Methods: These include the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions.
Modern Synthetic Routes: Recent advancements have introduced methods such as the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents.
Industrial Production: Large-scale production often employs catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
Scientific Research Applications
1-Ethyl-5-fluoro-1h-indole-2,3-dione has diverse applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-5-fluoro-1h-indole-2,3-dione can be compared with other indole derivatives:
Properties
IUPAC Name |
1-ethyl-5-fluoroindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXXSAUARGEYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406091 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-47-6 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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